N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-ethenyl-N-ethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-3-9-5-6-11-14-7-10(15(11)8-9)12(16)13-4-2/h3,5-8H,1,4H2,2H3,(H,13,16) |
InChI Key |
BQVFOOCPSXEDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1C=C(C=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Vinyl Group
The electron-deficient vinyl group undergoes nucleophilic additions under basic conditions. For example, reactions with amines or thiols yield substituted derivatives:
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| KOH (1.2 eq), DMF, 60°C, 6 hours | Benzylamine | N-Ethyl-6-(β-benzylaminoethyl)imidazo[1,2-a]pyridine-3-carboxamide | 78% | |
| NaSH, EtOH, reflux, 4 hours | HS⁻ | N-Ethyl-6-(β-mercaptoethyl)imidazo[1,2-a]pyridine-3-carboxamide | 65% |
Mechanistic studies suggest a Michael addition pathway, where the nucleophile attacks the β-carbon of the vinyl group .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core participates in electrophilic substitutions, primarily at the 5- and 8-positions:
Nitration
Reaction with nitric acid (HNO₃/H₂SO₄) at 0°C produces nitro derivatives:
Halogenation
Bromination with NBS (N-bromosuccinimide) in CCl₄ yields 8-bromo derivatives:
Cross-Coupling Reactions
Transition-metal catalysts enable functionalization via Suzuki-Miyaura and Heck couplings:
These reactions exploit the vinyl group’s sp²-hybridized carbons for bond formation .
Cycloaddition Reactions
The vinyl group participates in [2+2] and Diels-Alder cycloadditions:
[2+2] Cycloaddition
Under UV light, reaction with maleic anhydride forms a bicyclic adduct:
Diels-Alder Reaction
With dienophiles like tetrazines, the vinyl group acts as a diene:
Carboxamide Reactivity
The carboxamide group undergoes hydrolysis and condensation:
Acidic Hydrolysis
In 6M HCl at reflux, the carboxamide converts to a carboxylic acid:
Condensation with Amines
Using EDC/HOBt coupling, the carboxamide reacts with primary amines:
Radical Reactions
Copper(I)-catalyzed radical pathways enable C–H functionalization:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | CuBr (10 mol%), O₂, DCE, 60°C | N-Ethyl-6-vinyl-8-benzoylimidazo[1,2-a]pyridine-3-carboxamide | 63% |
Mechanistic studies propose a Cu(I)-superoxo intermediate facilitating hydrogen abstraction .
Scientific Research Applications
Anticancer Properties
Research indicates that N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide exhibits promising anticancer activity. Compounds in the imidazo[1,2-a]pyridine family have been documented to inhibit tumor growth and proliferation. Studies have shown that this compound can interact with cancer cell lines, potentially leading to apoptosis or cell cycle arrest .
Case Study:
A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against different cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Research Findings:
Preliminary studies indicate that the compound can reduce inflammation markers in vitro, suggesting a mechanism that could be leveraged in therapeutic applications for conditions like arthritis or other inflammatory disorders .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial targets effectively, potentially leading to inhibition of bacterial growth .
Application Example:
In agricultural research, derivatives of imidazo[1,2-a]pyridine have been tested against plant pathogens such as Ralstonia solanacearum. The results indicated that these compounds could significantly reduce infection rates in treated plants . This suggests potential applications in crop protection and sustainable agriculture.
Mechanism of Action
The mechanism of action of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Selected Imidazo[1,2-a]pyridine Carboxamides
Research Findings and Implications
Antitubercular Efficacy
- Q203 and its derivatives highlight the importance of halogenated R6 substituents (e.g., chloro) for potency. The vinyl group in the target compound may offer a novel strategy to improve tissue penetration or reduce off-target effects.
- Carboxamide N-substituents significantly influence metabolic stability: ethyl groups (target compound) are less prone to oxidative metabolism than benzyl groups () .
Biological Activity
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure features an imidazo[1,2-a]pyridine core, known for various biological activities.
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives have been extensively studied for their antimicrobial properties. A notable study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their activity against Mycobacterium tuberculosis (Mtb) strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as against replicating bacteria, demonstrating significant potency compared to existing treatments like PA-824 .
Table 1: Biological Activity Against Mycobacterium tuberculosis
| Compound ID | MIC (μM) | Activity Type |
|---|---|---|
| 9 | ≤0.006 | Antimycobacterial |
| 12 | ≤0.006 | Antimycobacterial |
| 16 | ≤0.006 | Antimycobacterial |
| 18 | ≤0.03 | Antimycobacterial (MDR strains) |
Research suggests that imidazo[1,2-a]pyridine derivatives may inhibit ATP homeostasis by targeting specific proteins such as QcrB in Mtb. This inhibition could lead to a novel mechanism of action distinct from traditional antibiotics . Furthermore, compounds like this compound have shown time-dependent inhibition of human cytochrome P450 enzymes at higher concentrations .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds within this class exhibit varying absorption and metabolism profiles in vivo. For instance, one study reported that the AUC (area under the curve) for compound 18 increased significantly with dosage adjustments, suggesting favorable pharmacokinetic properties that could enhance therapeutic efficacy .
Case Studies
A series of studies have underscored the potential of imidazo[1,2-a]pyridine derivatives in treating drug-resistant tuberculosis. For example:
- Case Study 1 : Compound 18 was evaluated against multidrug-resistant strains and demonstrated superior potency compared to established treatments.
- Case Study 2 : The pharmacokinetic profile of compound 13 was assessed in mice, revealing moderate in vivo activity but promising results upon dosage adjustment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide and its derivatives?
- Answer : The compound is synthesized via multistep reactions involving oxidation, reduction, and substitution. For example:
- Oxidation : KMnO₄ or CrO₃ under controlled temperatures (40–60°C) to introduce carboxylic acid groups .
- Reduction : H₂ gas with Pd/C catalyst (1–2 atm, room temperature) to reduce nitro or vinyl groups .
- Substitution : Nucleophilic substitutions using NaH as a base for halogen replacement with amines or thiols .
- Key Challenges : Regioselectivity during vinyl group functionalization and purification of intermediates (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) .
Q. What structural features of this compound contribute to its antimycobacterial activity?
- Answer : The imidazo[1,2-a]pyridine core with a carboxamide substituent at position 3 is critical. Computational studies highlight:
- Hydrophobic interactions : The ethyl and vinyl groups enhance membrane permeability .
- Electron-deficient aromatic system : Stabilizes binding to mycobacterial cytochrome bc1 oxidase (QcrB) via π-π stacking .
- Carboxamide moiety : Forms hydrogen bonds with residues like His216 and Arg111 in QcrB .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound derivatives?
- Answer : Pharmacophore-based 3D-QSAR models (e.g., HHPRR hypothesis) identify structural requirements:
- Favorable regions : Hydrophobic groups at positions 6 and 2 enhance activity (e.g., ethyl or trifluoromethyl) .
- Unfavorable regions : Bulky substituents near the pyridine ring reduce binding affinity .
| Parameter | Training Set | Test Set |
|---|---|---|
| R²/Q² | 0.9181 | 0.6745 |
| PLS Factors | 3 | - |
| RMSE | 0.3305 | 0.65 |
Q. What computational strategies resolve discrepancies between in vitro and in vivo efficacy of this compound?
- Answer : Molecular dynamics (MD) simulations and ADMET predictions address pharmacokinetic limitations:
- MD Simulations : OPLS-2005 forcefield (300 K, NPT ensemble) reveal conformational stability in cytochrome bc1 binding pockets over 4.8 ps trajectories .
- ADMET Predictions : QikProp analysis shows moderate solubility (LogS = -4.2) and high plasma protein binding (95%), requiring prodrug strategies for bioavailability .
Q. How does scaffold switching impact the antitubercular potency of imidazo[1,2-a]pyridine-3-carboxamides?
- Answer : Substituting the imidazo[1,2-a]pyridine core with pyrimidine or triazolo systems reduces activity:
- Example : Imidazo[1,2-a]pyridine-2-carboxamides show 10-fold lower potency than 3-carboxamides due to altered H-bonding with QcrB .
- Structural Rigidity : The vinyl group at position 6 maintains planarity, critical for target engagement .
Q. What experimental and computational methods validate the compound’s target engagement in Mycobacterium tuberculosis?
- Answer : Integrated approaches include:
- Molecular Docking : Glide XP scoring (Schrödinger) predicts binding modes in QcrB (RMSD = 0.083 Å) .
- Homology Modeling : Swiss-Model builds QcrB structures (GMQE = 0.91) using M. smegmatis templates (PDB: 6HWH) .
- MMGBSA Analysis : ΔGbind = -10.1 kcal/mol for top ligands (e.g., compound 26k) confirms strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
